

# Synthesis and Screening of Diazepanone Libraries: An Application Note and Protocol Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate

Cat. No.: B1327133

[Get Quote](#)

## Introduction: The Diazepanone Scaffold in Modern Drug Discovery

The diazepanone core, a seven-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group, represents a "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility allows it to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. Diazepanone derivatives have demonstrated efficacy as anticancer agents, anxiolytics, anticonvulsants, and inhibitors of various enzymes. [1][2] The strategic synthesis of diverse libraries of diazepanone analogs is therefore a critical endeavor in the quest for novel therapeutic agents.

This comprehensive guide provides detailed protocols and expert insights into the synthesis of diazepanone libraries for biological screening. We will explore robust synthetic strategies, including solid-phase synthesis and multicomponent reactions, and provide step-by-step protocols for key biological assays relevant to this scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of diazepanones.

# Strategic Approaches to Diazepanone Library Synthesis

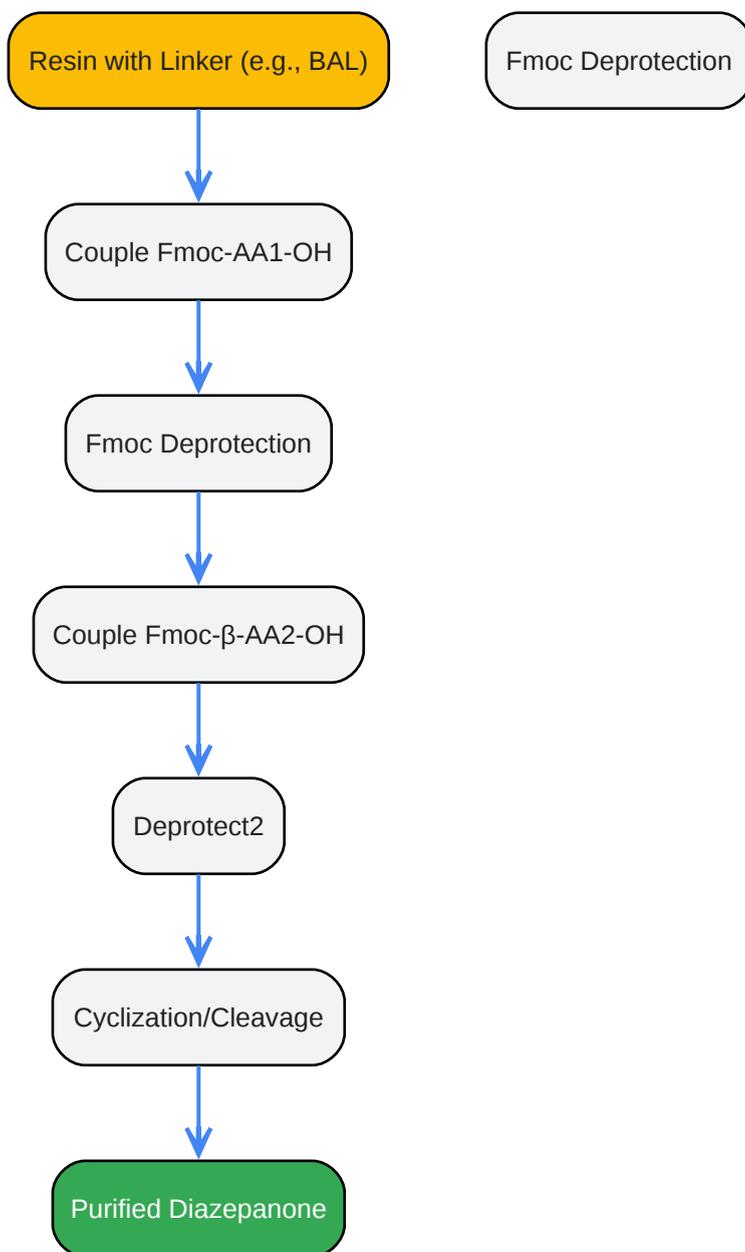
The construction of a high-quality molecular library hinges on the efficiency and versatility of the chosen synthetic methodology. For diazepanone scaffolds, several powerful strategies have emerged, each with its own set of advantages for generating molecular diversity.

## Solid-Phase Synthesis of 1,4-Diazepan-2-ones

Solid-phase synthesis offers a streamlined approach for the production of compound libraries by immobilizing the growing molecule on a polymeric support. This facilitates purification by simple filtration and washing, and allows for the use of excess reagents to drive reactions to completion. A key consideration in solid-phase synthesis is the choice of resin and linker, which dictates the conditions for cleavage of the final product from the solid support.

The synthesis of 3,7-disubstituted perhydro-1,4-diazepine-2,5-diones from amino acids and  $\beta$ -amino acids has been successfully achieved using a backbone amide linker (BAL).<sup>[3]</sup> This approach leverages the linker to induce a cis-conformation in the linear precursor, promoting efficient cyclization upon cleavage.

Workflow for Solid-Phase Diazepanone Synthesis



[Click to download full resolution via product page](#)

Caption: Solid-phase synthesis workflow for diazepamones.

#### Protocol 1: Solid-Phase Synthesis of a 1,4-Diazepan-2,5-dione Library

This protocol outlines the synthesis of a library of 3,7-disubstituted perhydro-1,4-diazepine-2,5-diones on a backbone amide linker (BAL) resin.[3]

Materials:

- BAL-polystyrene resin
- Fmoc-protected amino acids and  $\beta$ -amino acids
- Coupling reagents: HBTU, HOBt, DIPEA
- Fmoc deprotection solution: 20% piperidine in DMF
- Cleavage cocktail: TFA/DCM/TIS (e.g., 95:2.5:2.5)
- Solvents: DMF, DCM
- Solid-phase synthesis vessel

#### Procedure:

- Resin Swelling: Swell the BAL resin in DMF for 1 hour.
- First Amino Acid Coupling:
  - Pre-activate the first Fmoc-amino acid (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
  - Add the activated amino acid solution to the resin and shake at room temperature for 2 hours.
  - Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
- Fmoc Deprotection:
  - Treat the resin with 20% piperidine in DMF for 20 minutes.
  - Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
- Second Amino Acid ( $\beta$ -amino acid) Coupling:
  - Repeat step 2 with the desired Fmoc- $\beta$ -amino acid.
- Fmoc Deprotection:

- Repeat step 3.
- Library Diversification (Split-and-Pool Synthesis):
  - To introduce diversity at different positions, the resin can be split into multiple portions after a coupling or deprotection step. Each portion is then reacted with a different building block. After the reaction, the resin portions are pooled, mixed, and then split again for the next diversification step.
- Cyclization and Cleavage:
  - Treat the resin with a cleavage cocktail (e.g., TFA/DCM/TIS) for 2-3 hours at room temperature. This simultaneously cleaves the product from the resin and promotes cyclization to the diazepanone.
- Purification and Characterization:
  - Precipitate the crude product in cold diethyl ether.
  - Purify the diazepanone library members by flash chromatography or preparative HPLC.[\[4\]](#)  
[\[5\]](#)[\[6\]](#)[\[7\]](#)
  - Characterize the final products by HPLC-MS and NMR spectroscopy.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

#### Rationale for Experimental Choices:

- BAL Linker: The backbone amide linker is chosen for its ability to pre-organize the linear peptide precursor into a conformation that favors cyclization upon cleavage, thereby increasing the yield of the desired seven-membered ring.[\[3\]](#)
- Fmoc/tBu Strategy: This is a widely used protecting group strategy in solid-phase synthesis due to the mild conditions required for Fmoc deprotection (piperidine), which are orthogonal to the acid-labile side-chain protecting groups (tBu) and the final cleavage from the resin (TFA).[\[13\]](#)
- HBTU/HOBt/DIPEA: This combination of coupling reagents is highly efficient for amide bond formation in solid-phase synthesis, minimizing racemization and side reactions.[\[14\]](#)

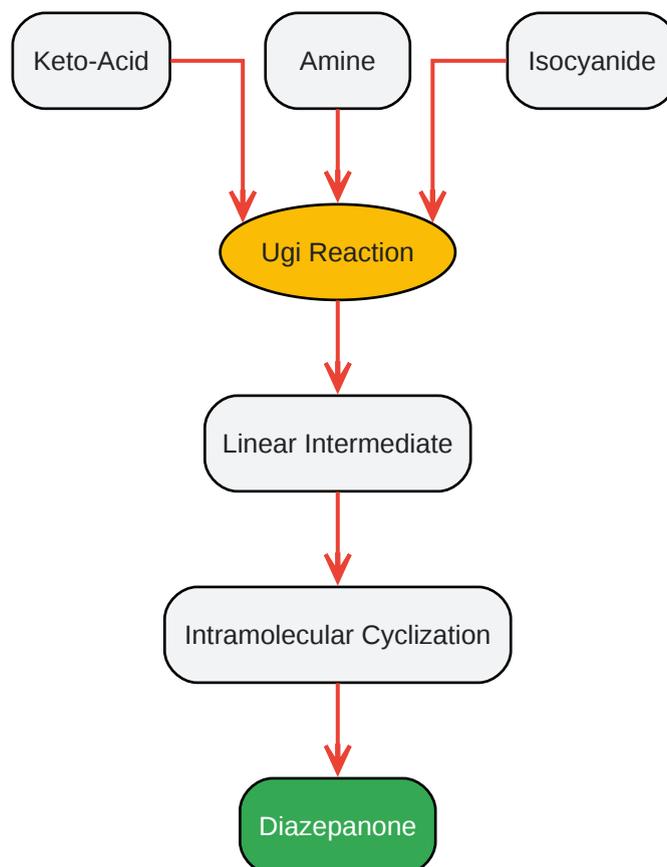
## Multicomponent Reactions: Ugi and Passerini Syntheses

Multicomponent reactions (MCRs) are powerful tools for generating molecular complexity in a single step from three or more starting materials. The Ugi and Passerini reactions are particularly well-suited for the synthesis of diverse libraries of amide-containing compounds, including diazepanones.[15][16]

### The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an  $\alpha$ -acylamino amide. By using bifunctional starting materials, such as a keto-acid, the Ugi reaction can be adapted to synthesize heterocyclic scaffolds like diazepanones in a highly convergent manner.[2]

### Ugi Reaction for Diazepanone Synthesis



[Click to download full resolution via product page](#)

Caption: Ugi reaction for the synthesis of diazepanones.

## Protocol 2: Ugi-based Synthesis of a Diazepanone Library

This protocol describes a general procedure for the synthesis of a library of diazepanone derivatives using a Ugi four-component reaction.

### Materials:

- A diverse set of aldehydes, primary amines, carboxylic acids, and isocyanides.
- Solvent: Methanol or other suitable polar solvent.
- Reaction vessels (e.g., 96-well plate for library synthesis).

### Procedure:

- **Reactant Preparation:** Prepare stock solutions of each aldehyde, amine, carboxylic acid, and isocyanide in methanol.
- **Reaction Setup:**
  - In a reaction vessel, combine equimolar amounts of the aldehyde, amine, and carboxylic acid.
  - Stir the mixture for a short period (e.g., 10-15 minutes) to allow for the formation of the iminium intermediate.
  - Add the isocyanide to the reaction mixture.
- **Reaction:** Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.
- **Work-up and Purification:**
  - Concentrate the reaction mixture under reduced pressure.

- Purify the resulting diazepamone derivatives by flash chromatography or preparative HPLC.[4][5][6][7]
- Characterization: Characterize the purified compounds by HPLC-MS and NMR spectroscopy.[8][9][10][11][12]

### The Passerini Three-Component Reaction

The Passerini reaction involves the combination of an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an  $\alpha$ -acyloxy carboxamide. Similar to the Ugi reaction, the Passerini reaction can be employed for the synthesis of diazepamone precursors, which can then undergo subsequent cyclization.[17]

## Biological Screening of Diazepamone Libraries

Once a diverse library of diazepamones has been synthesized and purified, the next critical step is to screen these compounds for biological activity. The choice of biological assays will depend on the therapeutic area of interest. Diazepamones have shown promise as inhibitors of various enzymes and as modulators of neurotransmitter transporters.

### MraY Inhibitor Screening

MraY is a bacterial enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[18][19] Inhibition of MraY is a promising strategy for the development of new antibiotics.

#### Protocol 3: MraY Inhibition Assay

This protocol describes a fluorescence-based high-throughput screening assay for MraY inhibitors.[20]

#### Materials:

- Partially purified MraY enzyme.
- Fluorescent substrate: UDP-MurNAc-N $\epsilon$ -dansylpentapeptide.
- Undecaprenyl phosphate.

- Assay buffer: 50 mM Tris-HCl (pH 7.8), 0.1% Triton X-100, 200 mM KCl, 50 mM MgCl<sub>2</sub>.
- 96- or 384-well microplates.
- Fluorescence plate reader.

#### Procedure:

- Assay Setup:
  - In a microplate well, add the assay buffer, undecaprenyl phosphate, and the fluorescent substrate.
  - Add the test compounds from the diazepamone library at various concentrations. Include appropriate positive (known *MraY* inhibitor) and negative (DMSO) controls.
- Enzyme Addition: Initiate the reaction by adding the *MraY* enzyme to each well.
- Incubation: Incubate the plate at 30°C for a defined period (e.g., 15 minutes).
- Fluorescence Reading: Measure the fluorescence intensity in each well. The formation of the lipid I product results in a change in the fluorescence properties of the dansyl group.
- Data Analysis: Calculate the percent inhibition for each compound and determine the IC<sub>50</sub> values for active compounds.

## Cytidine Deaminase Inhibitor Screening

Cytidine deaminase (CDA) is an enzyme involved in the pyrimidine salvage pathway and is a target for cancer therapy.

### Protocol 4: Cytidine Deaminase Inhibition Assay

This protocol outlines a fluorometric assay to screen for CDA inhibitors.<sup>[1][21][22][23]</sup>

#### Materials:

- Recombinant human cytidine deaminase.

- CDA substrate (e.g., cytidine).
- Assay buffer.
- Developer solution that reacts with the product (uridine) to generate a fluorescent signal.
- 96- or 384-well microplates.
- Fluorescence plate reader.

#### Procedure:

- Assay Setup:
  - In a microplate well, add the assay buffer and the test compounds.
  - Add the CDA substrate to each well.
- Enzyme Addition: Add the cytidine deaminase enzyme to each well to start the reaction.
- Incubation: Incubate the plate at 37°C for a specified time.
- Development: Add the developer solution to each well and incubate to allow for the generation of the fluorescent product.
- Fluorescence Reading: Measure the fluorescence intensity.
- Data Analysis: Determine the percent inhibition and IC50 values for active compounds.

## Triple Reuptake Inhibitor (TRI) Screening

Triple reuptake inhibitors block the reuptake of serotonin, norepinephrine, and dopamine, and are being investigated as potential antidepressants with improved efficacy.[\[24\]](#)[\[25\]](#)

### Protocol 5: Monoamine Reuptake Inhibition Assay

This protocol describes a cell-based assay to screen for inhibitors of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[\[26\]](#)[\[27\]](#)[\[28\]](#)

#### Materials:

- Cell lines stably expressing human SERT, NET, or DAT.
- Radiolabeled substrates (e.g., [3H]5-HT for SERT, [3H]NE for NET, [3H]DA for DAT).
- Assay buffer.
- Scintillation counter.

#### Procedure:

- Cell Plating: Plate the transporter-expressing cells in 96-well plates.
- Compound Addition: Add the diazepamone library compounds at various concentrations to the cells.
- Substrate Addition: Add the appropriate radiolabeled substrate to the wells.
- Incubation: Incubate the plates at 37°C for a specific time to allow for substrate uptake.
- Washing: Wash the cells to remove unincorporated radiolabel.
- Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the percent inhibition of uptake for each transporter and determine the IC<sub>50</sub> values.

## Data Presentation and Analysis

The large amount of data generated from library synthesis and screening needs to be organized and presented in a clear and concise manner to facilitate analysis and decision-making.

Table 1: Representative Data for a Synthesized Diazepamone Library

Compound ID	R1	R2	Yield (%)	Purity (%)	MraY IC50 ( $\mu$ M)	CDA IC50 ( $\mu$ M)	SERT IC50 ( $\mu$ M)	NET IC50 ( $\mu$ M)	DAT IC50 ( $\mu$ M)
DZP-001	H	Phenyl	65	>95	12.5	>100	5.2	8.1	15.7
DZP-002	Methyl	4-Cl-Phenyl	72	>95	8.3	85.2	2.1	3.5	9.8
DZP-003	H	2-Naphtyl	58	>95	>100	15.6	>50	>50	>50
...	...	...	...	...	...	...	...	...	...

## Conclusion

The synthesis of diverse diazepanone libraries, coupled with high-throughput biological screening, is a powerful strategy for the discovery of novel drug candidates. The protocols and insights provided in this guide offer a solid foundation for researchers to design and execute successful discovery campaigns targeting a wide range of diseases. The inherent versatility of the diazepanone scaffold, combined with modern synthetic and screening technologies, ensures its continued importance in the field of medicinal chemistry.

## References

- Assay Genie. Cytidine Deaminase Activity Assay Kit (Fluorometric) (#BN00693). [\[Link\]](#)
- Brandish, P. E., et al. (2000). Assay for identification of inhibitors for bacterial MraY translocase or MurG transferase. *Analytical biochemistry*, 280(2), 317-319.
- Lada, A. G., et al. (2018). An In Vitro Cytidine Deaminase Assay to Monitor APOBEC activity on DNA. *Bio-protocol*, 8(19), e3030.
- EpigenTek. Epigenase APOBEC3 Cytidine Deaminase Activity/Inhibition Assay Kit. [\[Link\]](#)
- Shi, L., et al. (2023). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. *Physical Chemistry Chemical Physics*, 25(11), 8341-8354.

- Bouhss, A., et al. (2004). Fluorescence Detection-Based Functional Assay for High-Throughput Screening for *MraY*. *Antimicrobial agents and chemotherapy*, 48(5), 1756-1762.
- Ota, T., et al. (2022). Development of a natural product optimization strategy for inhibitors against *MraY*, a promising antibacterial target.
- Nath, M., et al. (2021). Small Molecule Inhibitors of Activation-Induced Deaminase Decrease Class Switch Recombination in B Cells.
- Dini, C., et al. (2011). Synthesis and biological evaluation of a diazepamone-based library of liposidomycins analogs as *MraY* inhibitors. *European journal of medicinal chemistry*, 46(9), 4228-4237.
- Liu, Z., et al. (2023). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. *Physical Chemistry Chemical Physics*, 25(11), 8341-8354.
- Süli-Vargha, H., et al. (2007). 1, 4-diazepine-2, 5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester. *Journal of peptide science*, 13(11), 742-748.
- Domling, A. (2002). New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo [1, 2-a][21][23] diazepine Fragment. *Synlett*, 2002(11), 1841-1843.
- Paudel, P., et al. (2017). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. *Biomolecules & therapeutics*, 25(6), 636.
- Giovannoni, J., et al. (2001). Solid-phase synthesis of 3, 7-disubstituted perhydro-1, 4-diazepine-2, 5-diones from amino acids and  $\beta$ -amino acids. *Tetrahedron letters*, 42(31), 5389-5392.
- Banerji, A., et al. (2016). Three components Passerini reaction for the synthesis of benzodioxepinones. *Tetrahedron Letters*, 57(4), 469-472.
- Shaabani, A., et al. (2007). Ugi Four-Component Reactions Using Alternative Reactants. *Current Organic Chemistry*, 11(5), 459-477.
- Banfi, L., et al. (2014). Synthesis of triazolo-fused benzoxazepines and benzoxepinones via Passerini reactions followed by 1, 3-dipolar cycloadditions. *Molecular diversity*, 18(3), 473-482.
- Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor. [[Link](#)]
- Sjösvärd, L., et al. (2020). Exploring the Active Site of the Antibacterial Target *MraY* by Modified Tunicamycins. *ACS infectious diseases*, 6(12), 3323-3332.

- Pandey, P., et al. (2023). The challenges and opportunities of developing small molecule inhibitors of MraY. *RSC Medicinal Chemistry*, 14(3), 391-414.
- Subbaiah, M. A. V., et al. (2014). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. *Future medicinal chemistry*, 6(12), 1357-1372.
- Santai Technologies. (2020). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. [[Link](#)]
- Zidar, N., et al. (2022). Screening of Big Pharma's Library against Various in-house Biological Targets. *Pharmaceuticals*, 15(7), 869.
- Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. *TrAC Trends in Analytical Chemistry*, 69, 97-107.
- Santai Technologies. AN032\_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [[Link](#)]
- de la Torre, D. J., et al. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. *Molecules*, 26(23), 7233.
- Hypha Discovery. Structure Elucidation and NMR. [[Link](#)]
- Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. *European Journal of Organic Chemistry*, 2008(13), 2213-2222.
- Archer, G. A., & Sternbach, L. H. (1964). New synthesis of diazepam. *The Journal of Organic Chemistry*, 29(1), 231-231.
- Still, W. C., et al. (1978). Purification of Organic Compounds by Flash Column Chromatography. *The Journal of organic chemistry*, 43(14), 2923-2925.
- Forohar, F., et al. (2007). Synthesis of Substituted 1, 4-Diazepines and 1, 5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. *Molecules*, 12(11), 2455-2463.
- Rudolf-Boehm-Institute. Screening Platform at the Rudolf-Boehm-Institute. [[Link](#)]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Tucker, A. T., & Tzagoloff, A. (2017). Discovery of Next-Generation Antimicrobials through Bacterial Self-Screening of Surface-Displayed Peptide Libraries. *Cell systems*, 4(3), 327-337.

- Jekat, F. W., & Gebhardt, R. (2024). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. *Applied Sciences*, 14(1), 350.
- Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. [[Link](#)]
- AAPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [[Link](#)]
- Taros Chemicals. (2015). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. [[Link](#)]
- Van der Eycken, J., et al. (2002). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. *Organic letters*, 4(8), 1279-1281.
- Taylor & Francis. Structure elucidation – Knowledge and References. [[Link](#)]

#### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 3. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 4. [cdn.mysagestore.com](https://cdn.mysagestore.com) [[cdn.mysagestore.com](https://cdn.mysagestore.com)]
- 5. [santaisci.com](https://santaisci.com) [[santaisci.com](https://santaisci.com)]
- 6. [orgsyn.org](https://orgsyn.org) [[orgsyn.org](https://orgsyn.org)]
- 7. [teledynelabs.com](https://teledynelabs.com) [[teledynelabs.com](https://teledynelabs.com)]
- 8. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 9. [hyphadiscovery.com](https://hyphadiscovery.com) [[hyphadiscovery.com](https://hyphadiscovery.com)]

- 10. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. peptide.com [peptide.com]
- 15. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of triazolo-fused benzoxazepines and benzoxazepinones via Passerini reactions followed by 1,3-dipolar cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assay for identification of inhibitors for bacterial MraY translocase or MurG transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of a diazepamone-based library of liposidomycins analogs as MraY inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. An In Vitro Cytidine Deaminase Assay to Monitor APOBEC activity on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. epigentek.com [epigentek.com]
- 24. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 25. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 27. A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]

- To cite this document: BenchChem. [Synthesis and Screening of Diazepanone Libraries: An Application Note and Protocol Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1327133#synthesis-of-diazepanone-libraries-for-biological-screening>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)